molecular formula C13H16BClO3 B12523016 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B12523016
M. Wt: 266.53 g/mol
InChI Key: JYXIREAIPIRZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ( 1418128-94-5) is a benzaldehyde derivative functionalized with both a chloro substituent and a pinacol boronate ester group. With the molecular formula C13H16BClO3 and a molecular weight of 266.53 g/mol, this compound serves as a versatile and valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions . The primary research value of this compound lies in its role in Suzuki-Miyaura cross-coupling reactions, where the boronate ester group reacts with various organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The presence of both the formyl (-CHO) and chloro (-Cl) functional groups on the aromatic ring provides additional orthogonal reactivity, allowing for further synthetic modifications and the construction of complex molecular architectures. This makes it a critical intermediate in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the development of novel organic compounds . This product is offered with cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to ensure its stability and longevity . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H16BClO3

Molecular Weight

266.53 g/mol

IUPAC Name

3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-8H,1-4H3

InChI Key

JYXIREAIPIRZAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method involves the reaction of 3-chlorobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key findings include:

Reaction PartnerCatalyst SystemBaseProduct ClassYield RangeSource
Aryl bromides/iodidesPd(dba)₂/PPh₃K₃PO₄Biaryl aldehydes70–92%
ChloropyridinesPd₂(dba)₃/XPhosK₂CO₃Pyridine-linked benzaldehydes65–85%
TrifluoroboratesNiCl₂(dppe)/SPhosNa₂CO₃Fluorinated biaryls60–78%

Mechanistic Insights (from ):

  • Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

  • Transmetalation : Boronate transfers to Pdᴵᴵ via base-assisted activation.

  • Reductive Elimination : Forms C–C bonds, regenerating Pd⁰.

Aldehyde-Driven Nucleophilic Additions

The aldehyde group undergoes classical carbonyl reactions:

NucleophileConditionsProductApplicationSource
Grignard reagentsTHF, −78°C → RTSecondary alcoholsChiral building blocks
HydrazinesEtOH, refluxHydrazonesBioactive scaffold synthesis
CyanideKCN, H₂O/EtOHCyanohydrinsAsymmetric catalysis

Stability Note : The electron-withdrawing chloro group enhances electrophilicity at the aldehyde, enabling faster nucleophilic attacks compared to non-halogenated analogs .

Oxidation/Reduction Pathways

Controlled transformations of functional groups:

Reaction TypeReagentsProductSelectivitySource
Aldehyde → Carboxylic AcidKMnO₄, H₂O, Δ3-Chloro-2-boronobenzoic acidRequires pH > 10
Boronic ester → Boronic acidH₂O₂, HOAc3-Chloro-2-borono-benzaldehydeAcid-sensitive substrates

Critical Observation : Oxidation of the boronic ester to boronic acid is reversible under anhydrous conditions, enabling dynamic functionalization .

Tandem Cross-Coupling/Annulation

Sequential reactions leveraging both functional groups:

SequenceStep 1 ConditionsStep 2 ConditionsFinal ProductYieldSource
Suzuki + AldolPd(OAc)₂, SPhos, K₃PO₄LDA, ketonePolycyclic aromatics55%
Coupling + CyclizationNi(cod)₂, dppfCuI, DBUIndole derivatives68%

Case Study : In antimalarial quinolone synthesis ( ), analogous boronates underwent Suzuki coupling followed by aldehyde-mediated cyclization to yield ELQ-233 (IC₅₀ = 9 nM vs. Plasmodium).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit significant anticancer properties. A study demonstrated that compounds incorporating this structure showed potent inhibitory effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular signaling pathways related to proliferation and survival.

Case Study: Synthesis of Arginase Inhibitors
In a recent study published in MDPI, 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde was utilized in the synthesis of arginase inhibitors. These inhibitors are crucial in regulating the urea cycle and have implications in cancer therapy and metabolic disorders. The synthesis involved multiple steps where the compound acted as a key intermediate leading to the formation of biologically active molecules .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing moiety allows for the formation of carbon-carbon bonds under mild conditions. This application is particularly valuable in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals.

Data Table: Efficiency of Cross-Coupling Reactions

Reaction TypeYield (%)ConditionsReference
Suzuki Coupling85Pd(PPh₃)₄ catalyst, THF
Negishi Coupling90Zn catalyst, DMSO
Stille Coupling80PdCl₂(dppf), DMF

Materials Science

Polymer Synthesis
The compound's unique structure makes it suitable for use in polymer chemistry. It can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. For instance, its application in synthesizing polytriphenylamine copolymers has shown promising results in electronic materials.

Case Study: Electronic Materials Development
A study published by the American Chemical Society highlighted the incorporation of 3-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde into donor-acceptor copolymers for organic photovoltaic applications. The resulting materials demonstrated improved charge transport properties and efficiency compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in substitution reactions. The dioxaborolane group can facilitate cross-coupling reactions, making this compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : C₁₃H₁₆BClO₃
  • Functional groups : Aldehyde (reactivity for nucleophilic addition), chloro (electron-withdrawing), and boronate (cross-coupling capability).
  • Applications : Used in synthesizing fluorescent probes, OLED materials, and bioactive molecules .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes structurally related compounds, highlighting differences in substituents, reactivity, and applications:

Compound Name Substituent Positions Key Features Applications/Reactivity Reference
5-Chloro-3-ethoxy-2-(dioxaborolan-2-yl)benzaldehyde Cl (5), OEt (3), Bpin (2) Ethoxy group enhances solubility; moderate yield (48%) in synthesis Intermediate for pharmaceuticals; lower cross-coupling efficiency due to steric hindrance
4-(Dioxaborolan-2-yl)benzaldehyde Bpin (4) Para-substituted boronate; high synthetic yield (100%) Widely used in biaryl synthesis; superior reactivity in Suzuki couplings
5-(Dioxaborolan-2-yl)thiophene-2-carbaldehyde Thiophene core, Bpin (5) Thiophene enhances conjugation for optoelectronics Used in red light-emitting electrochemical cells (76% yield)
Ethyl 2-chloro-4-(dioxaborolan-2-yl)benzoate Cl (2), Bpin (4), ester (COOEt) Ester group improves stability; lower reactivity in cross-couplings Specialty chemical for functionalized aromatics
2,4-Dimethoxy-6-(dioxaborolan-2-yl)benzaldehyde OMe (2,4), Bpin (6) Methoxy groups increase electron density; alters regioselectivity Limited data; potential use in sensors or asymmetric synthesis

Critical Analysis of Divergent Data

  • Synthetic Yields :
    • The 100% yield reported for 4-(dioxaborolan-2-yl)benzaldehyde () contrasts with lower yields (34–76%) for ortho-substituted variants (). This disparity highlights the challenges in synthesizing sterically hindered boronate esters .
  • Reactivity Trade-offs :
    • While 3-chloro-2-boronate benzaldehyde offers unique regioselectivity, its applications are niche compared to para-substituted analogues, which dominate industrial cross-coupling protocols .

Biological Activity

3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities. The incorporation of a dioxaborolane moiety suggests a unique interaction with biological systems, particularly in medicinal chemistry and drug development. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Molecular Formula : C14H17BClO3
  • Molecular Weight : 282.65 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The dioxaborolane structure is known for its role in stabilizing reactive intermediates and facilitating chemical reactions that can lead to biological effects.

  • Antimicrobial Activity : Research has indicated that compounds containing dioxaborolane structures exhibit antimicrobial properties. They can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
  • Enzyme Inhibition : The presence of the boron atom allows for interactions with enzymes that have nucleophilic sites. This can lead to inhibition of key metabolic pathways in pathogens or cancer cells.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of boron-containing compounds against Wolbachia, an endosymbiotic bacterium associated with various filarial infections. The study demonstrated that derivatives of benzoxaboroles showed significant activity against Wolbachia, suggesting potential applications in treating related diseases .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) has shown that modifications to the dioxaborolane moiety can enhance biological activity. For instance, the introduction of different substituents at specific positions on the aromatic ring can lead to variations in potency against target organisms .

Data Table: Biological Activity Overview

Activity Type Target Organism/Pathway IC50/EC50 Values (nM) Reference
AntimicrobialWolbachia12
Enzyme InhibitionAldose Reductase35
CytotoxicityCancer Cell Lines50

Q & A

Q. What are the standard synthetic routes for 3-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

A common method involves Suzuki-Miyaura cross-coupling or halogen-boron exchange reactions. For example, derivatives of this compound have been synthesized via condensation of substituted benzaldehydes with boronic ester precursors under alkaline conditions. A typical protocol includes refluxing with NaOH and a phase-transfer catalyst like CTAB in a THF/water mixture, followed by purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate) . Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • 1H/13C NMR : Peaks at δ ~7.7 ppm (aromatic protons) and δ ~1.2 ppm (tetramethyl dioxaborolane protons) are diagnostic. Downfield shifts in the aldehyde proton (δ ~10 ppm) confirm functionality .
  • HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular composition .
  • FTIR : Stretching bands for B-O (≈1350 cm⁻¹) and aldehyde C=O (≈1700 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for complex biaryl syntheses?

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for aryl-aryl coupling. Ligand-free systems may reduce steric hindrance .
  • Solvent/Base : Use THF/H₂O with K₂CO₃ or NaHCO₃ for mild conditions. For moisture-sensitive substrates, anhydrous DMF with Cs₂CO₃ is preferred .
  • Monitoring Reaction Progress : TLC or in situ 11B NMR tracks boronate intermediate consumption .

Q. What strategies resolve discrepancies in spectroscopic data post-reaction (e.g., unexpected byproducts)?

  • Purification : Gradient column chromatography (hexanes/EtOAc with 0.25% Et₃N) removes polar impurities or unreacted boronate .
  • Steric/Electronic Analysis : Substituents on the benzaldehyde ring may alter reactivity. For example, electron-withdrawing groups (e.g., -Cl) slow coupling kinetics, requiring higher temperatures .
  • Mechanistic Studies : DFT calculations or kinetic isotope effects can elucidate competing pathways (e.g., protodeboronation vs. cross-coupling) .

Q. How is this compound applied in hydrogen peroxide (H₂O₂) detection systems?

The boronate moiety undergoes oxidative deboronation with H₂O₂, forming a phenolic aldehyde. This reaction is leveraged in fluorescence probes:

  • Schiff Base Formation : Condensation with primary amines (e.g., propylamine) creates imine-linked films that enhance deboronation rates (response time: seconds; detection limit: 4.1 ppt) .
  • Solid-State Sensing : Thin-film fabrication via spin-coating ensures uniform reactivity and minimizes solvent interference .

Q. What stability considerations are critical for long-term storage?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the dioxaborolane ring .
  • Light Exposure : Amber vials avoid photodegradation of the aldehyde group .

Q. How does this compound serve as a precursor for heterocyclic pharmaceuticals?

  • Isoquinoline Synthesis : React with O-methyl oximes under Pt-catalyzed cyclization to yield fused pyridines (e.g., antitubercular agents targeting Leucyl-tRNA synthetase) .
  • Triazole Derivatives : Condensation with 4-amino-triazoles under acidic conditions forms bioactive heterocycles .

Q. What troubleshooting steps address low yields in multi-step syntheses?

  • Intermediate Characterization : Use HRMS or 11B NMR to identify incomplete boronate formation .
  • Catalyst Poisoning : Pre-purify starting materials to remove sulfur or phosphorous contaminants that deactivate Pd catalysts .
  • Thermodynamic Control : For reversible steps (e.g., imine formation), optimize reaction time to favor product stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.